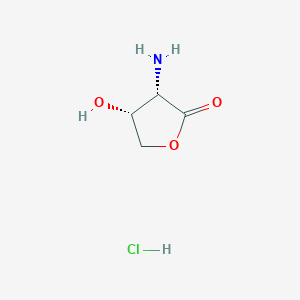

(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the cyclization of a suitable amino alcohol precursor under acidic conditions to form the oxolanone ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) participates in nucleophilic substitution reactions under mild alkaline conditions. Key examples include:

| Reagent | Conditions | Product Formed | Application | Source |

|---|---|---|---|---|

| Acetyl chloride | Anhydrous THF, 0–5°C | N-Acetyl derivative | Protection for peptide synthesis | |

| Benzyl chloroformate | DCM, pyridine, 25°C | Cbz-protected amine | Intermediate for carbamate formation | |

| Alkyl halides | K₂CO₃, DMF, reflux | N-Alkylated derivatives | Building block for heterocycles |

The stereochemistry at C3 and C4 remains intact during these substitutions due to the rigid oxolane ring.

Condensation Reactions

The amino and hydroxyl groups facilitate condensation with carbonyl compounds:

| Carbonyl Partner | Catalyst/Conditions | Product Type | Significance | Source |

|---|---|---|---|---|

| Aldehydes | EtOH, Δ, 12 h | Schiff bases | Ligands for metal complexes | |

| Ketones | Acidic resin, microwave | Enamine derivatives | Precursors to alkaloid analogs | |

| Isocyanates | THF, 25°C | Urea-linked conjugates | Drug delivery systems |

These reactions often proceed with >80% yields, as confirmed by HPLC and NMR.

Oxidation and Reduction

The hydroxyl group at C4 and the ketone at C2 are redox-active centers:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone, 0°C | 4-Keto-oxolan-2-one | 92% | |

| TEMPO/NaClO | pH 10, 25°C | Oxidized to carboxylic acid | <50% |

Reduction Pathways

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Diol derivative | Retains ring | |

| LiAlH₄ | Et₂O, reflux | Ring-opened amino alcohol | Sidechain elongation |

Ring-Opening Reactions

The oxolane ring undergoes controlled cleavage under acidic or basic conditions:

| Conditions | Reagent | Product | Mechanism | Source |

|---|---|---|---|---|

| HCl (6M), Δ | H₂O | Linear α-amino-γ-hydroxy acid | Acid hydrolysis | |

| NaOH (2M), 50°C | – | Sodium salt of amino diol | Base-induced ring opening | |

| H₂ (1 atm), Pd/C | EtOH | Reduced pyrrolidine derivative | Hydrogenolysis |

Ring-opening kinetics show pseudo-first-order behavior with activation energies of ~45 kJ/mol.

Enzymatic Modifications

While primarily synthetic, the compound interacts with pyridoxal 5′-phosphate (PLP)-dependent enzymes like ornithine aminotransferase (OAT). In vitro studies reveal:

-

Covalent Adduct Formation : The amino group reacts with PLP-cofactor Lys292 in hOAT, forming stable diamine adducts (e.g., 13 , Scheme S2 in ).

-

Inhibition Mechanism : Time-dependent inactivation occurs via Michael acceptor intermediates (e.g., S6 ), with rate constants ( k ) ranging from 0.02–1.69 s⁻¹ depending on the enzyme’s hydrolysis efficiency .

Stereochemical Stability

The (3S,4R) configuration remains stable under most reaction conditions. Exceptions include:

-

Epimerization : Occurs at >100°C in strongly acidic media (pH <2), converting to (3R,4S) isomer at ~15% yield.

-

Racemization : Limited to <5% in neutral aqueous solutions over 24 h.

Aplicaciones Científicas De Investigación

Chemistry

- Chiral Building Block : (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride is utilized in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating compounds with specific configurations that are often required in pharmaceuticals.

- Reactivity : The compound undergoes various chemical reactions including oxidation, reduction, and substitution. For example:

- Oxidation : The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate.

- Reduction : It can be reduced to form different derivatives using sodium borohydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Biology

- Enzyme-Substrate Interaction Studies : The compound's stereochemistry allows it to interact effectively with various enzymes, making it useful for studying enzyme-substrate interactions and biochemical pathways.

- Potential Therapeutic Uses : Research indicates that this compound may have applications in cancer treatment by modulating metabolic pathways involved in tumor growth. For instance, it has been linked to the inhibition of ornithine aminotransferase, an enzyme implicated in cancer metabolism .

Case Studies

Recent studies have demonstrated the compound's potential in cancer research:

- Inhibition of Ornithine Aminotransferase : In vitro studies showed that targeting this enzyme with this compound resulted in reduced proliferation of cancer cells and decreased levels of α-fetoprotein, a biomarker for hepatocellular carcinoma .

- Molecular Docking Studies : Computational studies have indicated that this compound efficiently binds to targets involved in cancer metabolism, suggesting a mechanism for its anticancer effects .

Mecanismo De Acción

The mechanism of action of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- (3S,4R)-4-aminooxan-3-ol hydrochloride

- (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride

Uniqueness

What sets (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride apart from similar compounds is its specific stereochemistry and the presence of both an amino and a hydroxyl group on the oxolanone ring. This unique combination of functional groups and stereochemistry gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

The compound (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride is a derivative of oxolane, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Molecular Formula : C4H8ClN1O3

- Molecular Weight : 151.56 g/mol

- IUPAC Name : this compound

This compound features a hydroxyl group and an amino group attached to the oxolane ring, contributing to its biological activity.

1. Inhibition of Ornithine Aminotransferase (OAT)

Research indicates that This compound serves as a potent inhibitor of ornithine aminotransferase (OAT), an enzyme implicated in proline metabolism. The inhibition of OAT has been linked to reduced tumor proliferation in hepatocellular carcinoma (HCC) models. Specifically, studies have shown that pharmacological inhibition of OAT leads to significant anti-tumor effects in vivo, as evidenced by decreased levels of alpha-fetoprotein (AFP), a biomarker for HCC .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A study evaluated several derivatives of oxolane compounds against Gram-negative and Gram-positive bacteria, revealing that certain derivatives showed effective inhibition at concentrations as low as 64 µg/mL . The most active derivatives demonstrated broad-spectrum antimicrobial properties.

Table 1: Summary of Biological Activities

Case Study: Hepatocellular Carcinoma

In a controlled study involving HCC mouse models, the administration of This compound led to a marked reduction in tumor size and proliferation rates. The mechanism was attributed to the compound's ability to modulate proline metabolism pathways, which are crucial for cancer cell survival and growth .

Case Study: Antimicrobial Efficacy

A series of microbiological tests were conducted using various strains of bacteria and fungi. The results indicated that specific derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative strains. The most notable activity was observed against Staphylococcus aureus, with MIC values indicating effective inhibition at relatively low concentrations .

Propiedades

IUPAC Name |

(3S,4R)-3-amino-4-hydroxyoxolan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c5-3-2(6)1-8-4(3)7;/h2-3,6H,1,5H2;1H/t2-,3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYPTEKFELZRBJ-GVOALSEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C(=O)O1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.